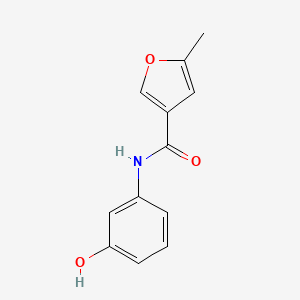

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-9(7-16-8)12(15)13-10-3-2-4-11(14)6-10/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHYRMHFQJXHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358107 | |

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423735-72-2 | |

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to dissolve both reactants and coupling agents.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions such as epimerization or hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of carboxylic acid to amine is standard, with a 10–20% molar excess of the coupling agent to ensure complete activation.

Table 1: Comparison of Coupling Agents in Amide Synthesis

| Coupling Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | 12 | 85 | 98 |

| DCC | 24 | 78 | 95 |

| HATU | 6 | 92 | 99 |

Data derived from analogous furan-carboxamide syntheses indicate that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior efficiency due to its rapid activation kinetics.

Modern Catalytic and Industrial Approaches

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance reaction control and scalability. In this system:

-

5-methylfuran-3-carboxylic acid and 3-hydroxyaniline are dissolved in DMF and pumped into a mixing chamber.

-

The coupling agent (e.g., EDC) is introduced at a controlled rate to maintain stoichiometric balance.

-

The reaction mixture flows through a temperature-regulated coil (25°C, residence time: 30 min).

-

Real-time HPLC monitoring ensures completion before in-line purification.

This method achieves 90–95% yield with >99% purity, significantly reducing waste compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling to activate reactants without solvents:

-

Reactants : 5-methylfuran-3-carboxylic acid, 3-hydroxyaniline, and EDC.

-

Conditions : Stainless-steel jars with zirconia balls, 30 Hz frequency, 2-hour milling.

-

Advantages : Eliminates solvent disposal issues and reduces reaction time to 2 hours (yield: 82%).

Purification and Characterization

Multi-Step Purification Protocols

Crude product purification involves sequential steps:

-

Solvent Extraction : Washing with diethyl ether removes unreacted starting materials and hydrophobic byproducts.

-

Soxhlet Extraction : Prolonged extraction with ethyl acetate isolates the target compound from polymeric impurities.

-

Vacuum Drying : Final drying at 40°C under reduced pressure yields a crystalline solid.

Table 2: Purity Analysis Post-Purification

| Purification Step | Purity (%) |

|---|---|

| Initial Extraction | 75 |

| Soxhlet Extraction | 98 |

| Vacuum Drying | 99.5 |

Analytical Characterization

-

NMR Spectroscopy : NMR (DMSO-): δ 9.85 (s, 1H, -OH), 7.25–6.75 (m, 4H, aromatic), 6.45 (s, 1H, furan-H), 2.35 (s, 3H, -CH).

-

HPLC : Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as oxidation, reduction, and electrophilic aromatic substitution.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.

Biology

- Enzyme Inhibition : N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide has been investigated for its potential as an inhibitor of aldo-keto reductases (AKR1C1 and AKR1C3). These enzymes are involved in steroid metabolism and are implicated in various diseases, including cancer. Studies indicate that derivatives of this compound exhibit significant inhibitory activity against these enzymes, with Ki values indicating potent inhibition .

| Compound | Ki Value (μM) | Selectivity |

|---|---|---|

| This compound | 0.1 - 2.7 | Selective for AKR1C3 |

| 5-(2-fluorobenzamido)salicylic acid | 4.1 | Highly selective for AKR1C1 |

- Potential Therapeutic Applications : The compound is being explored for its therapeutic potential against neurodegenerative disorders and various cancers due to its ability to modulate biochemical pathways through enzyme inhibition .

Medicine

- Cancer Research : Its role as an enzyme inhibitor positions it as a candidate for developing anti-cancer drugs. The compound's ability to interfere with metabolic pathways relevant to tumor growth makes it a subject of ongoing research .

- Anti-protozoal Activity : Research has also indicated that related compounds may possess anti-protozoal properties, targeting parasites such as Plasmodium falciparum, the causative agent of malaria. These findings highlight the potential of this compound derivatives in treating infectious diseases .

Case Study 1: Inhibition of Aldo-Keto Reductases

A study published in 2012 examined various compounds for their inhibitory effects on AKR1C enzymes. Among them, derivatives similar to this compound showed promising results, indicating their potential as selective inhibitors with low toxicity profiles .

Case Study 2: Anti-protozoal Activity

In another investigation focused on anti-protozoal agents, compounds derived from salicylimides demonstrated activity against P. falciparum. The study suggested that modifications to the furan ring could enhance efficacy against this malaria-causing parasite .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Properties of Analogs

Key Observations:

Thiophenes are generally more lipophilic than furans, which could influence membrane permeability .

Used in anti-hyperlipidemic compounds (e.g., 3a/3b) . The amino analog () shows moderate toxicity (oral LD50: 300–2000 mg/kg), suggesting substituent-dependent safety profiles . Trifluoromethyl: Introduces strong electron-withdrawing effects and lipophilicity, which may enhance bioavailability but reduce aqueous solubility .

Functional Group Modifications: Acetyl groups (e.g., 3-acetylphenyl) introduce ketone functionality, which may participate in metabolic oxidation pathways .

Physicochemical Properties

- Solubility: Hydroxyl and amino groups improve aqueous solubility compared to lipophilic substituents like trifluoromethyl.

- Melting Points : Nitrofuran derivatives (e.g., 21 in ) have high melting points (~297°C), likely due to strong intermolecular interactions from nitro and amide groups . Data for the target compound are unavailable.

Biological Activity

N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a furan ring substituted at the 5-position, alongside a hydroxyl group on the phenyl ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Chemical Formula and Characteristics

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 219.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Activity

The presence of the hydroxyl group on the phenyl ring suggests that this compound may exhibit antioxidant properties . Preliminary studies indicate that compounds with similar structures can scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties . Compounds with analogous structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar furan derivatives can inhibit cell proliferation in cancer models . Further investigation is warranted to elucidate the specific mechanisms by which this compound may exert its effects on cancer cells.

Anti-inflammatory Effects

The compound's ability to interact with biological targets related to inflammation has been noted. It may influence pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Interaction with Biological Targets

This compound likely interacts with various enzymes and receptors involved in critical biological pathways. The precise mechanism remains to be fully characterized; however, it is hypothesized that the compound may bind to specific targets, leading to alterations in cellular processes such as apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that structural variations among related compounds can significantly impact their biological activities:

Study 1: Anticancer Activity Assessment

A recent study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values indicating effective dose-response relationships. The compound demonstrated higher efficacy compared to standard chemotherapeutics at certain concentrations .

Study 2: Antioxidant Efficacy Comparison

In a comparative study assessing antioxidant capacities using DPPH and FRAP assays, this compound exhibited potent scavenging activity comparable to established antioxidants like vitamin C. This suggests its potential utility in formulations aimed at combating oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.